Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- is a compound characterized by its unique sulfinyl and sulfonyl functional groups attached to a benzene ring. This compound is of interest in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications in synthesizing other chemical entities.
The compound can be sourced from chemical suppliers and is often utilized in academic and industrial research settings. It is cataloged under various chemical databases, including BenchChem and the Royal Society of Chemistry, which provide detailed information about its properties and synthesis methods .
Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- falls under the category of sulfinyl compounds. It is classified as an organosulfur compound due to the presence of sulfur in its structure. The compound is also categorized as an aromatic compound due to the benzene ring framework.
The synthesis of Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- typically involves several steps:
In an industrial context, large-scale reactors may be used with continuous flow processes to enhance yield and maintain consistent quality. Automated systems are often implemented for monitoring reaction parameters.
Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- has a complex molecular structure characterized by:
Property | Value |
---|---|
CAS Number | 788-86-3 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)S(=O)(=O)C2=CC=C(C=C2)C |
InChI | InChI=1S/C14H14O3S2/c1-11-3-7-13(8-4-11)18(15)19(16,17)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- can undergo various chemical reactions due to its functional groups:
The specific reagents and conditions used during these reactions significantly influence the yield and purity of the products formed.
The mechanism of action for Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- involves its interaction with biological targets through its sulfinyl and sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules.
The compound's biological effects are mediated through pathways involving oxidative stress and enzyme inhibition, making it a subject of interest in pharmacological studies.
Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- exhibits several notable physical properties:
Key chemical properties include:
Physical state, melting point, boiling point, and solubility data are crucial for understanding the behavior of this compound in various applications .
Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- has several applications in scientific research:
In industrial settings, this compound is utilized in producing specialty chemicals and materials such as polymers and advanced composites .
Through its diverse applications and unique properties, Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- continues to be a valuable compound in both academic research and industrial chemistry.
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3